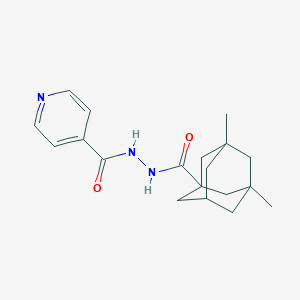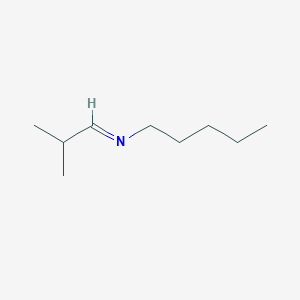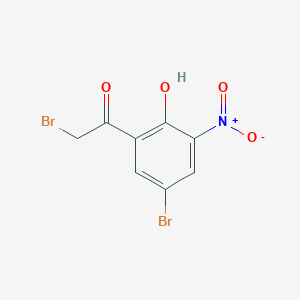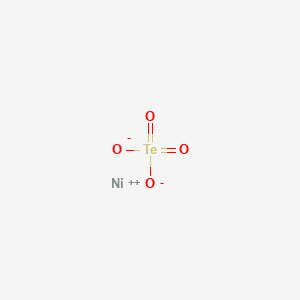
N'-(3,5-dimethyladamantane-1-carbonyl)pyridine-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3,5-dimethyladamantane-1-carbonyl)pyridine-4-carbohydrazide is a complex organic compound that features a unique adamantane structure. Adamantane derivatives are known for their stability and rigidity, making them valuable in various chemical and pharmaceutical applications. This compound, in particular, combines the adamantane core with a pyridine and carbohydrazide moiety, potentially offering unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-dimethyladamantane-1-carbonyl)pyridine-4-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 3,5-dimethyladamantane-1-carboxylic acid. This intermediate can be synthesized by reacting 1,3-dimethyladamantane with bromotrichloromethane and water in the presence of manganese salts and complexes activated by pyridine .
The next step involves the formation of the carbohydrazide moiety. This can be achieved by reacting the carboxylic acid with hydrazine hydrate under reflux conditions. Finally, the pyridine ring is introduced through a condensation reaction with pyridine-4-carboxaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of N’-(3,5-dimethyladamantane-1-carbonyl)pyridine-4-carbohydrazide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3,5-dimethyladamantane-1-carbonyl)pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
N’-(3,5-dimethyladamantane-1-carbonyl)pyridine-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of N’-(3,5-dimethyladamantane-1-carbonyl)pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The adamantane core provides stability and rigidity, allowing the compound to fit into enzyme active sites or receptor binding pockets. The pyridine and carbohydrazide moieties can form hydrogen bonds and other interactions with biological molecules, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyladamantane-1-carboxylic acid: Shares the adamantane core but lacks the pyridine and carbohydrazide moieties.
Pyridine-4-carbohydrazide: Contains the pyridine and carbohydrazide moieties but lacks the adamantane core.
Uniqueness
N’-(3,5-dimethyladamantane-1-carbonyl)pyridine-4-carbohydrazide is unique due to its combination of the adamantane core with pyridine and carbohydrazide moieties. This unique structure provides a balance of stability, rigidity, and reactivity, making it valuable for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
324036-90-0 |
|---|---|
Formule moléculaire |
C19H25N3O2 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
N'-(3,5-dimethyladamantane-1-carbonyl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C19H25N3O2/c1-17-7-13-8-18(2,10-17)12-19(9-13,11-17)16(24)22-21-15(23)14-3-5-20-6-4-14/h3-6,13H,7-12H2,1-2H3,(H,21,23)(H,22,24) |
Clé InChI |
ZTSHSSNDOHFIHR-UHFFFAOYSA-N |
SMILES canonique |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NNC(=O)C4=CC=NC=C4)C |
Solubilité |
40.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-1',3',3'-trimethyl-5',8-dinitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B14151617.png)
![2-(3,5-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14151623.png)

![3',6'-Bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B14151638.png)





![2-{(2Z)-3-[(2-Methoxypropan-2-yl)oxy]prop-2-en-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14151697.png)
![N-methyl-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14151699.png)
![N'-[(E)-(2-methyl-2H-chromen-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B14151703.png)
![Methyl 2-[(phenylsulfanyl)methyl]prop-2-enoate](/img/structure/B14151708.png)
![N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14151719.png)
